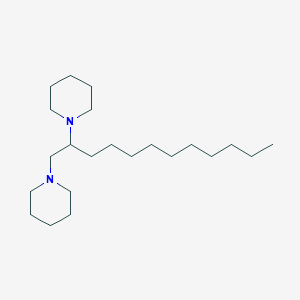
1,1'-(Dodecane-1,2-diyl)dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodecane-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected by a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dodecane-1,2-diyl)dipiperidine typically involves the reaction of piperidine with a dodecane derivative. One common method includes the use of 1,2-dodecanediol as a starting material. The reaction proceeds through a nucleophilic substitution mechanism where piperidine displaces a leaving group on the dodecane chain .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Dodecane-1,2-diyl)dipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine rings can be replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1,1’-(Dodecane-1,2-diyl)dipiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-(Dodecane-1,2-diyl)dipiperidine exerts its effects involves its interaction with molecular targets such as nicotinic acetylcholine receptors. It acts as an antagonist, inhibiting the receptor’s activity and thereby modulating neurotransmitter release. This action is particularly relevant in the context of nicotine addiction and related neurological studies .
Comparison with Similar Compounds
1,1’-(1,12-Dodecanediyl)di(2,4-imidazolidinedione): Shares a similar dodecane backbone but with imidazolidinedione rings instead of piperidine.
1,1’-(Tridecane-1,2-diyl)dipiperidine: Similar structure with a tridecane chain instead of dodecane.
Uniqueness: 1,1’-(Dodecane-1,2-diyl)dipiperidine is unique due to its specific chain length and the presence of piperidine rings, which confer distinct chemical and biological properties. Its ability to act as a nicotinic receptor antagonist sets it apart from other similar compounds .
Properties
CAS No. |
89632-13-3 |
|---|---|
Molecular Formula |
C22H44N2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
1-(1-piperidin-1-yldodecan-2-yl)piperidine |
InChI |
InChI=1S/C22H44N2/c1-2-3-4-5-6-7-8-11-16-22(24-19-14-10-15-20-24)21-23-17-12-9-13-18-23/h22H,2-21H2,1H3 |
InChI Key |
GZBGDCMIVABQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


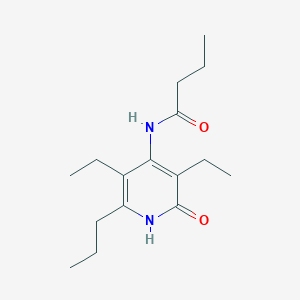
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
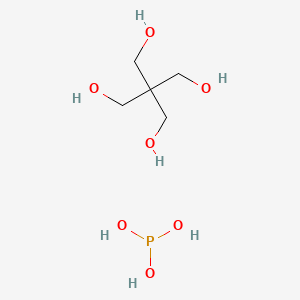
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
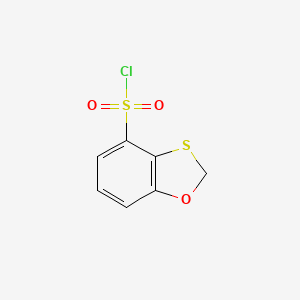
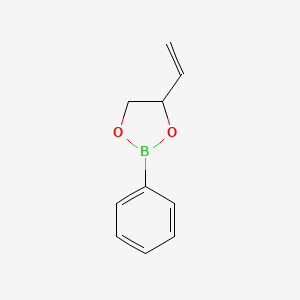

![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
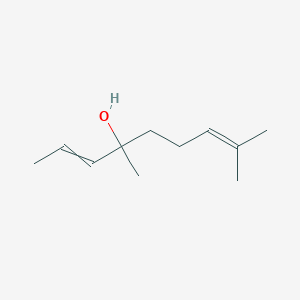
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)
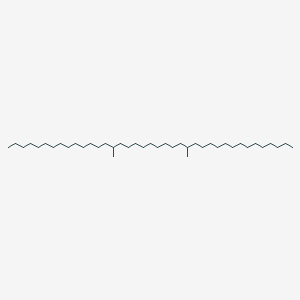
dimethylsilane](/img/structure/B14390258.png)
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
